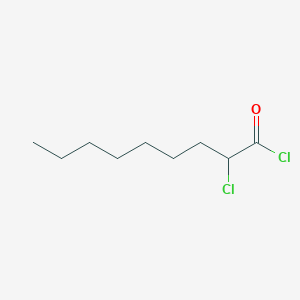![molecular formula C24H23ClFNO2 B8669360 2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride](/img/structure/B8669360.png)
2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride
描述
准备方法
The synthesis of 2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride involves several steps, starting with the preparation of the key intermediate compounds. The synthetic route typically includes the following steps:
Formation of the p-fluorobenzoyl-piperidine intermediate: This involves the reaction of p-fluorobenzoyl chloride with piperidine under controlled conditions.
Coupling with acetonaphthone: The intermediate is then coupled with 2’-acetonaphthone to form the final compound.
Purification and crystallization: The crude product is purified using techniques such as recrystallization to obtain the final product in its hydrochloride salt form.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and consistency of the final product. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of industrial-scale reactors and purification systems.
化学反应分析
2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. This can be useful for creating analogs with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups.
科学研究应用
Chemistry: As a small molecule drug, it serves as a model compound for studying NMDA receptor antagonists and their chemical properties.
Biology: Its effects on cellular processes and receptor interactions make it a valuable tool for biological research, particularly in understanding the mechanisms of NMDA receptor antagonism.
作用机制
The primary mechanism of action of 2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride involves its antagonistic effects on NMDA receptors. By binding to these receptors, the compound inhibits the excessive influx of calcium ions, which can lead to neuronal damage during events such as ischemia. This protective effect is thought to be mediated through the modulation of glutamate signaling pathways, which are critical for synaptic transmission and plasticity .
相似化合物的比较
2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride can be compared to other NMDA receptor antagonists, such as:
Ketamine: A well-known NMDA receptor antagonist used for its anesthetic and antidepressant effects.
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Dextromethorphan: Commonly used as a cough suppressant, it also has NMDA receptor antagonistic properties.
What sets this compound apart is its specific chemical structure, which may confer unique pharmacological properties and a different safety profile compared to these other compounds .
属性
分子式 |
C24H23ClFNO2 |
|---|---|
分子量 |
411.9 g/mol |
IUPAC 名称 |
2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride |
InChI |
InChI=1S/C24H22FNO2.ClH/c25-22-9-7-18(8-10-22)24(28)19-11-13-26(14-12-19)16-23(27)21-6-5-17-3-1-2-4-20(17)15-21;/h1-10,15,19H,11-14,16H2;1H |
InChI 键 |
WCHMXQYBLWIZCL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(=O)C3=CC4=CC=CC=C4C=C3.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


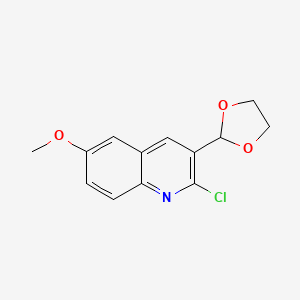
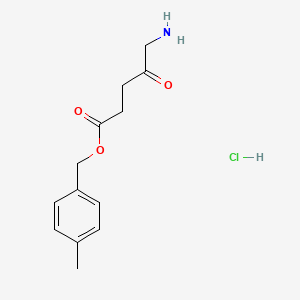
![2,2-Dimethyl-1,3-dioxa-8-azaspiro[4.5]decane](/img/structure/B8669314.png)
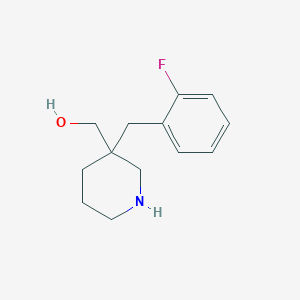
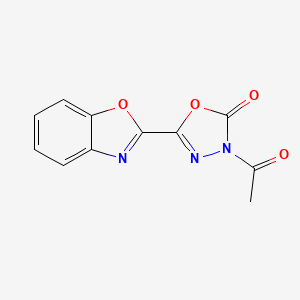


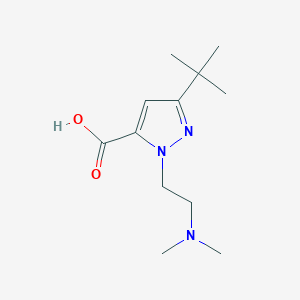
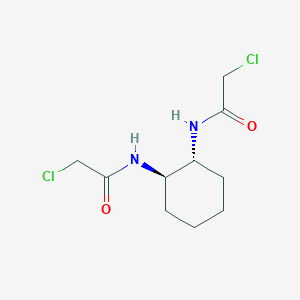
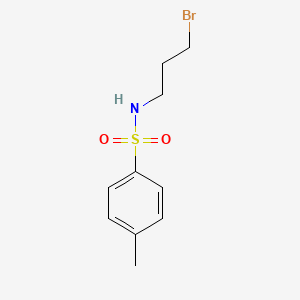
![1-Propanone, 1-(2,4-difluorophenyl)-2-[(tetrahydro-2H-pyran-2-YL)oxy]-,(2R)-](/img/structure/B8669377.png)
